molecular formula C26H37ClN2O3S B11564091 4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide

4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide

Cat. No.: B11564091
M. Wt: 493.1 g/mol
InChI Key: RJSGRWLINYVGOM-UHFFFAOYSA-N
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Description

4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide is a synthetic organic compound that features a sulfonamide group, a chloroethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide typically involves multiple steps:

    Formation of the sulfonamide intermediate: The reaction begins with the sulfonylation of 4-(2-chloroethyl)aniline using a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with undecylbenzamide: The sulfonamide intermediate is then coupled with undecylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Electrophilic aromatic substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Conditions typically involve heating in a polar solvent.

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by a nucleophile.

    Electrophilic aromatic substitution: Products include nitrated, sulfonated, or halogenated derivatives of the original compound.

    Oxidation and reduction: Products vary depending on the specific functional groups targeted in the reactions.

Scientific Research Applications

4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide has several scientific research applications:

    Medicinal chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs targeting specific enzymes or receptors.

    Materials science: Its unique functional groups make it a candidate for developing advanced materials with specific properties, such as polymers or coatings.

    Biological studies: The compound can be used to study the effects of sulfonamide and chloroethyl groups on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloroethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy, which also contains a chloroethyl group.

    Sulfanilamide: A sulfonamide antibiotic that shares the sulfonamide functional group.

Uniqueness

4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide is unique due to its combination of a sulfonamide group, a chloroethyl group, and a benzamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from other compounds.

Properties

Molecular Formula

C26H37ClN2O3S

Molecular Weight

493.1 g/mol

IUPAC Name

4-[[4-(2-chloroethyl)phenyl]sulfonylamino]-N-undecylbenzamide

InChI

InChI=1S/C26H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-21-28-26(30)23-13-15-24(16-14-23)29-33(31,32)25-17-11-22(12-18-25)19-20-27/h11-18,29H,2-10,19-21H2,1H3,(H,28,30)

InChI Key

RJSGRWLINYVGOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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